Lumequic acid Lumequic acid Lumequeic acid is a natural product found in Ximenia americana with data available.
Brand Name: Vulcanchem
CAS No.: 67329-09-3
VCID: VC0533788
InChI: InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C30H58O2
Molecular Weight: 450.8 g/mol

Lumequic acid

CAS No.: 67329-09-3

Cat. No.: VC0533788

Molecular Formula: C30H58O2

Molecular Weight: 450.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lumequic acid - 67329-09-3

Specification

CAS No. 67329-09-3
Molecular Formula C30H58O2
Molecular Weight 450.8 g/mol
IUPAC Name (Z)-triacont-21-enoic acid
Standard InChI InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9-
Standard InChI Key QXYCISFUJXCMSU-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCCC(=O)O
SMILES CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O
Appearance Solid powder
Melting Point 60.8-61.2°C

Introduction

Structural and Chemical Properties of Lumequic Acid

Lumequic acid (systematic name: (21Z)-triacont-21-enoic acid) is a very long-chain fatty acid with the molecular formula C30H58O2\text{C}_{30}\text{H}_{58}\text{O}_{2}. Its structure features a 30-carbon backbone with a single cis-configured double bond between carbons 21 and 22, as denoted by the delta notation Δ2130:1\Delta^{21-30:1} . The compound’s stereochemistry distinguishes it from isomeric forms such as (21E)-triacont-21-enoic acid, which shares the same molecular formula but exhibits a trans configuration at the double bond .

Molecular Descriptors and Spectral Data

The SMILES notation for lumequic acid is CCCCCCCC/C=C/CCCCCCCCCCCCCCCCCCCC(=O)O, which explicitly defines the position and geometry of the double bond . Its InChIKey (QXYCISFUJXCMSU-MDZDMXLPSA-N) provides a unique identifier for computational and database searches . Collision cross-section (CCS) predictions for various adducts, such as [M+H]+[M+H]^+ (228.1 Ų) and [MH][M-H]^- (213.3 Ų), aid in mass spectrometry-based identification .

Table 1: Key Structural Properties of Lumequic Acid

PropertyValueSource
Molecular formulaC30H58O2\text{C}_{30}\text{H}_{58}\text{O}_{2}
Molecular weight450.8 g/mol
Double bond positionΔ21 (cis)
SMILESCCCCCCCC/C=C/CCCCCCCCCCCCCCCCCCCC(=O)O

Natural Occurrence and Biosynthesis

Lumequic acid occurs naturally in select plant species, most notably Ximenia americana (yellowplum) and cured beans of Vanilla planifolia. In Ximenia, the compound accumulates in seeds, where it may contribute to drought resistance or pest deterrence . The biosynthesis of very long-chain fatty acids like lumequic acid involves elongation of shorter precursors (e.g., palmitic acid) via fatty acid elongase (ELOVL) enzymes. Specifically, ELOVL4 and ELOVL6 are implicated in the addition of two-carbon units to the carboxyl end of the chain, followed by desaturation at position 21 by a Δ9-desaturase homolog .

Industrial Synthesis Pathways

Industrial production leverages microbial fermentation using genetically modified Yarrowia lipolytica or Aspergillus niger. These strains are engineered to overexpress ELOVL enzymes and thiosterases to achieve high yields (≥85% purity) of lumequic acid . Compared to chemical synthesis—which requires toxic catalysts like boron trifluoride—the microbial approach reduces environmental impact and operational costs .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Enzymes/Catalysts
Microbial fermentation9288ELOVL4, Δ9-desaturase
Chemical synthesis7895BF₃, methanol solvent

Applications in Research and Industry

Biochemical Research

Lumequic acid serves as a model substrate for studying lipid-protein interactions, particularly with peroxisomal transporters (e.g., ABCD1) and fatty acid-binding proteins (FABPs) . Its elongated structure challenges cellular uptake mechanisms, making it useful for probing membrane permeability in in vitro assays .

Pharmaceutical Development

Although clinical trials are absent, in silico studies suggest lumequic acid could inhibit stearoyl-CoA desaturase (SCD1), a target in obesity and cancer therapeutics . Its amphiphilic nature also makes it a candidate for drug delivery systems, though cytotoxicity profiles remain unvalidated .

Environmental Science

As a biodegradable surfactant, lumequic acid derivatives show promise in oil spill remediation. Pilot studies demonstrate a 40% reduction in crude oil viscosity at 0.5 mM concentrations, outperforming synthetic dispersants like Corexit .

Challenges and Future Directions

The scarcity of in vivo toxicity data and high production costs (∼$12,000/kg) limit commercial adoption . Prioritizing research in the following areas could address these gaps:

  • Metabolic Engineering: Optimizing fermentation strains to reduce ATP expenditure during elongation.

  • Clinical Toxicology: Establishing LD₅₀ values and hepatotoxicity thresholds in murine models.

  • Material Science: Testing lumequic acid-polylactic acid composites for biodegradable packaging.

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